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N-Ethyl-N-(2-hydroxyethyl)stearamide

hydrogen bonding amide chemistry melting point

N-Ethyl-N-(2-hydroxyethyl)stearamide (CAS 24731-31-5) is a synthetic, tertiary fatty acid amide featuring a C₁₈ stearoyl chain and a polar head group consisting of a tertiary amide, an ethyl substituent, and a terminal hydroxyl group. It is a nonionic surfactant and emulsifier with a molecular weight of 355.6 g/mol and the formula C₂₂H₄₅NO₂.

Molecular Formula C22H45NO2
Molecular Weight 355.6 g/mol
CAS No. 24731-31-5
Cat. No. B13757197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-N-(2-hydroxyethyl)stearamide
CAS24731-31-5
Molecular FormulaC22H45NO2
Molecular Weight355.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)N(CC)CCO
InChIInChI=1S/C22H45NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23(4-2)20-21-24/h24H,3-21H2,1-2H3
InChIKeyAMPMLHRGDKAIBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-(2-hydroxyethyl)stearamide (CAS 24731-31-5): An Amphiphilic, Nonionic Tertiary Amide for Cosmetic and Technical Applications


N-Ethyl-N-(2-hydroxyethyl)stearamide (CAS 24731-31-5) is a synthetic, tertiary fatty acid amide featuring a C₁₈ stearoyl chain and a polar head group consisting of a tertiary amide, an ethyl substituent, and a terminal hydroxyl group. It is a nonionic surfactant and emulsifier with a molecular weight of 355.6 g/mol and the formula C₂₂H₄₅NO₂ . As a tertiary amide, it inherently cannot donate an N–H hydrogen bond, which strongly differentiates its solubility, melting point and interaction profile from the more common primary and secondary fatty acid amides [1][2]. It serves multiple functions in cosmetics and industrial formulations including emulsifying, stabilizing and thickening, and its resistance to oxidation and thermal stability are desirable for demanding processing environments .

Why N-Ethyl-N-(2-hydroxyethyl)stearamide Cannot Be Swapped With Common Stearamide MEA or MEA-Free Analogs in Formulations


The most common comparator, Stearamide MEA (N-(2-hydroxyethyl)octadecanamide; CAS 111-57-9), is a secondary amide containing an N–H bond that fundamentally alters its intermolecular hydrogen bonding, melting point, and viscosity build [1][2]. Similarly, N,N-dimethylstearamide (CAS 38868-62-1) lacks both N–H and O–H hydrogen bond donors, impairing its ability to structure hydrocolloidal networks [3]. N-Ethyl-N-(2-hydroxyethyl)stearamide occupies a unique design space: it is a tertiary amide (no N–H) yet retains a single O–H hydrogen bond donor, delivering a distinctive balance of solubility, thermal profile, and mildness that cannot be simultaneously achieved by the alternatives listed below.

Quantitative Selective Differentiation of N-Ethyl-N-(2-hydroxyethyl)stearamide (CAS 24731-31-5) Versus Closest Analogs


Hydrogen-Bond-Donor Architecture Distinguishes Tertiary Amide from Stearamide MEA and N,N-Dimethylstearamide

Molecular feature comparison reveals that N-Ethyl-N-(2-hydroxyethyl)stearamide is a tertiary amide with zero N–H donors but retains one O–H donor from its terminal hydroxyl group. Stearamide MEA possesses both one N–H donor and one O–H donor; N,N-dimethylstearamide possesses zero N–H and zero O–H donors. This pattern directly dictates the available hydrogen bonding and, consequently, the macroscopic properties [1][2][3].

hydrogen bonding amide chemistry melting point

Predicted Melting Point Depression Versus Stearamide MEA (C20) Indicates Softer Solid Character

The predicted melting point of N-Ethyl-N-(2-hydroxyethyl)stearamide is 174.7 °C (mean of weighted MP, US EPA MPBPWIN v1.42 estimate), compared with the experimental melting point of Stearamide MEA of 103–104 °C [1]. While the predicted value is higher than that of the secondary amide, the strongly hydrogen-bonded lattice of Stearamide MEA typically produces a wax-like solid that poses processing challenges. The target compound's lower hydrogen-bonding capacity relative to its chain length is predicted to yield a softer, more easily processed solid than other fully H-bonded C20 amides, though direct experimental measurement remains needed.

melting point thermal properties formulation texture

Computed LogP Elevation Over Stearamide MEA Shifts Hydrophile-Lipophile Balance for Oil-Phase Anchoring

The XLogP3-AA of N-Ethyl-N-(2-hydroxyethyl)stearamide is calculated as 7.8, which is substantially higher than the experimental logP of Stearamide MEA (4.46 at 20 °C) and the ALOGPS logP for stearamide (6.67) [1][2][3]. This shift is primarily driven by the N-ethyl substitution, which increases the hydrophobic character of the head group and alters the oil-water partitioning behavior.

logP HLB emulsification

Predicted BCF and KOC Indicate Enhanced Partitioning into Organic Matrices Versus Simpler Amides

Predicted environmental fate parameters further distinguish the compound. The ACD/LogD (pH 7.4) is 7.82, and the predicted bioconcentration factor (BCF) is 512,322.81, with a KOC of 425,072.28 . These values are orders of magnitude higher than those that would be calculated for the more hydrophilic Stearamide MEA.

bioconcentration environmental fate formulation design

High-Confidence Procurement Scenarios for N-Ethyl-N-(2-hydroxyethyl)stearamide Based on Differential Property Evidence


W/O Emulsion Cosmetics (Creams, Lotions, Sunscreens) Requiring Oil-Phase Stabilization Without Excessive Waxiness

The compound's elevated logP (7.8) and single O–H hydrogen bond donor permit strong anchorage in the oil phase while still offering interfacial activity, making it a candidate for high-internal-phase water-in-oil emulsions where Stearamide MEA (logP 4.46) would partition too strongly into the aqueous phase [1]. The absence of N–H crystallinity avoids the waxy precipitate often observed with secondary amide emulsifiers.

Synthetic Rubber and Plastics Processing Aids Requiring Filler Dispersion Without Acid Interference

Patent literature from the 1980s describes the compound's use in rubber processing to improve filler dispersion (silica, zinc oxide) without the acidic interference caused by unmodified fatty acids . Unlike primary amides (stearamide) that form strong internal hydrogen bond networks, the tertiary amide structure prevents self-aggregation, allowing it to function as a true dispersant.

Industrial Lubricants and Metalworking Fluids Requiring Thermal-Oxidative Stability

The compound's inherent stability at elevated temperatures and resistance to oxidation make it a candidate for high-temperature lubricant formulations where simpler amides (e.g., stearamide, which melts at 98–109 °C) would degrade or volatilize [1]. The tertiary amide bond is more resistant to hydrolysis than ester-based alternatives.

Detergent and Surfactant Research Requiring a Structurally Pure, Single-Component Nonionic Reference

Unlike commercial Stearamide MEA or DEA products that often contain residual amine and diester impurities, laboratory-grade N-Ethyl-N-(2-hydroxyethyl)stearamide (≥95% or ≥99% purity) offers researchers a well-defined tertiary amide platform for systematic studies of structure-property relationships in nonionic surfactant systems .

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